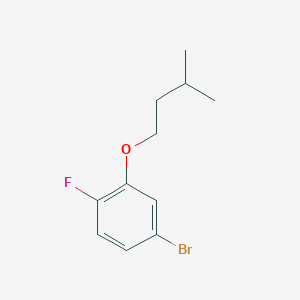

1-Bromo-4-fluoro-3-iso-pentyloxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-4-fluoro-3-iso-pentyloxybenzene: is an organic compound with the molecular formula C11H14BrFO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and an iso-pentyloxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-3-iso-pentyloxybenzene can be synthesized through a multi-step process involving the following key steps:

Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

Etherification: The iso-pentyloxy group can be attached through a Williamson ether synthesis, where the phenol derivative reacts with an iso-pentyl halide in the presence of a base like sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-fluoro-3-iso-pentyloxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The iso-pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions yield dehalogenated products.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Bromo-4-fluoro-3-iso-pentyloxybenzene serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, making it useful for synthesizing more complex molecules. It can undergo reactions such as:

- Cross-Coupling Reactions : This compound can participate in Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds essential for building larger organic frameworks.

- Grignard Reagent Formation : It can be converted into Grignard reagents, which are crucial for nucleophilic additions to carbonyl compounds, thus expanding the range of possible synthetic pathways.

Pharmaceutical Applications

The compound is also significant in pharmaceutical chemistry:

- Drug Development : Compounds similar to this compound have been utilized as precursors in the synthesis of various therapeutic agents. For instance, derivatives of this compound are investigated for their potential anti-inflammatory and analgesic properties.

- Biological Activity Studies : Research into the biological activities of halogenated compounds suggests that 1-bromo-4-fluoro derivatives may exhibit interesting pharmacological effects, warranting further exploration in medicinal chemistry.

Agrochemical Intermediates

In agrochemistry, this compound can be employed as an intermediate for synthesizing pesticides and herbicides. Its halogenated structure often enhances the biological activity of agrochemical products, making them more effective against pests while potentially reducing environmental impact.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-fluoro-3-iso-pentyloxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can participate in halogen bonding, while the iso-pentyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules and pathways involved.

Comparación Con Compuestos Similares

1-Bromo-4-fluoro-3-methoxybenzene: Similar structure but with a methoxy group instead of an iso-pentyloxy group.

1-Bromo-4-fluoro-3-ethoxybenzene: Similar structure but with an ethoxy group instead of an iso-pentyloxy group.

1-Bromo-4-fluoro-3-propoxybenzene: Similar structure but with a propoxy group instead of an iso-pentyloxy group.

Uniqueness: 1-Bromo-4-fluoro-3-iso-pentyloxybenzene is unique due to the presence of the iso-pentyloxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Actividad Biológica

1-Bromo-4-fluoro-3-iso-pentyloxybenzene is a halogenated aromatic compound with potential applications in medicinal chemistry and agrochemical production. Its biological activity has been the subject of various studies, focusing on its toxicity, pharmacological effects, and interactions with biological systems.

- Molecular Formula: C11H15BrF

- Molecular Weight: 243.14 g/mol

- Chemical Structure:

- Chemical Structure

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro and in vivo studies. The compound exhibits both toxicological effects and potential therapeutic properties.

Toxicological Studies

-

Acute Toxicity :

- An acute oral lethality study in Sprague-Dawley rats determined the median lethal dose (LD50) to be approximately 2,700 mg/kg. Symptoms observed included tremors, weight loss, and ataxia at lethal doses .

- Inhalation studies reported a median lethal concentration (LC50) of 18,000 mg/m³, with symptoms such as lethargy and respiratory distress at higher concentrations .

- Mutagenicity :

Pharmacological Studies

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes.

-

Anti-inflammatory Effects :

- Some research indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. However, specific mechanisms remain to be elucidated.

Case Study 1: Acute Toxicity Assessment

A study conducted by Haskell Laboratories evaluated the acute toxicity of this compound in rats. The study involved administering various doses and observing the resultant physiological responses over a 14-day period. The findings highlighted significant weight loss and neurological symptoms at higher doses, indicating a clear dose-response relationship .

Case Study 2: Mutagenicity Testing

In a mutagenicity assessment using mouse lymphoma cells, researchers found that exposure to the compound led to increased mutation rates compared to controls. These results suggest that the compound may pose genetic risks, warranting further investigation into its long-term effects on cellular integrity .

Summary Table of Biological Activity

Propiedades

IUPAC Name |

4-bromo-1-fluoro-2-(3-methylbutoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFO/c1-8(2)5-6-14-11-7-9(12)3-4-10(11)13/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNYVJWKWCGPBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.